盐酸甲基4-氨基喹啉-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

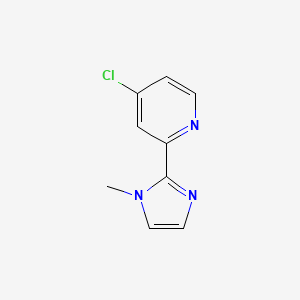

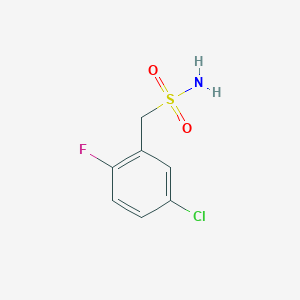

“Methyl 4-aminoquinoline-2-carboxylate hydrochloride” is a chemical compound with the empirical formula C11H10ClNO2 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “Methyl 4-aminoquinoline-2-carboxylate hydrochloride”, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular weight of “Methyl 4-aminoquinoline-2-carboxylate hydrochloride” is 202.21 . The InChI code for this compound is 1S/C11H10N2O2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H2,12,13) .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and complex. For instance, the Friedländer synthesis involves the condensation of anilines with a reactive α-methylene group from an aldehyde or ketone, followed by cyclodehydration reactions .Physical And Chemical Properties Analysis

“Methyl 4-aminoquinoline-2-carboxylate hydrochloride” is a powder that is stored at room temperature .科学研究应用

合成和药理性质

该化合物已被研究其在合成具有抗缺氧作用的生物活性物质方面的潜力。Ukrainets、Mospanova 和 Davidenko (2014) 合成了一系列由 4-羟基-6,7-二甲氧基-2-氧代-1,2-二氢喹啉-3-羧酸甲酯制备的 N-R-酰胺盐酸盐,表现出高抗缺氧活性,并表明它们适用于进一步药理测试作为潜在的抗氧化剂 Ukrainets, Mospanova, & Davidenko, 2014。

化学合成技术

Shabashov 和 Daugulis (2010) 开发了一种方法,用于使用与盐酸甲基 4-氨基喹啉-2-羧酸酯相关的结构,对羧酸衍生物中的 sp³ 和 sp² C-H 键进行辅助导向、钯催化的 β-芳基化和烷基化。该方法允许选择性单芳基化和烷基化,为化合物的化学合成和功能化提供了一个有价值的工具 Shabashov & Daugulis, 2010。

Fathala 和 Pazdera (2017) 报道了甲基 2-[(1,2-二氢-4-羟基-2-氧代-1-苯基喹啉-3-基)羰基氨基] 烷酸酯及其相关化合物的合成,为进一步的化学研究提供了关键的中间体。这些过程突出了喹啉衍生物在药物化学研究中的多功能性和重要性 Fathala & Pazdera, 2017。

质谱和药物开发

Thevis 等人 (2008) 探索了取代的异喹啉与羧酸的气相反应,揭示了碰撞活化后羧酸的有利形成。这项研究提供了对质谱分析和开发脯氨酰羟化酶抑制剂候选药物的潜力的见解 Thevis, Kohler, Schlörer, & Schänzer, 2008。

Kovalenko 等人 (2020) 对类似化合物的甲基化产物进行了合成、晶体学和分子对接研究,突出了它们作为乙型肝炎病毒复制抑制剂的潜力。这些发现强调了盐酸甲基 4-氨基喹啉-2-羧酸酯衍生物在药物开发和病毒学研究中的重要性 Kovalenko et al., 2020。

作用机制

While the exact mechanism of action of “Methyl 4-aminoquinoline-2-carboxylate hydrochloride” is not known, it is thought to be similar to other quinoline derivatives. For example, amodiaquine, a 4-aminoquinoline, is thought to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites .

未来方向

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, particularly as scaffolds for drug discovery . Therefore, the future directions for “Methyl 4-aminoquinoline-2-carboxylate hydrochloride” could involve further exploration of its potential uses in pharmaceutical applications.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-aminoquinoline-2-carboxylate hydrochloride involves the reaction of 4-aminoquinoline-2-carboxylic acid with methanol and hydrochloric acid.", "Starting Materials": [ "4-aminoquinoline-2-carboxylic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Add 4-aminoquinoline-2-carboxylic acid to a round-bottom flask", "Add methanol to the flask and stir the mixture for 30 minutes", "Add hydrochloric acid to the mixture and stir for an additional 30 minutes", "Heat the mixture to reflux for 2 hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold methanol and dry under vacuum", "Recrystallize the solid from a mixture of methanol and water to obtain Methyl 4-aminoquinoline-2-carboxylate hydrochloride" ] } | |

CAS 编号 |

1423025-11-9 |

产品名称 |

Methyl 4-aminoquinoline-2-carboxylate hydrochloride |

分子式 |

C11H11ClN2O2 |

分子量 |

238.67 g/mol |

IUPAC 名称 |

methyl 4-aminoquinoline-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H10N2O2.ClH/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10;/h2-6H,1H3,(H2,12,13);1H |

InChI 键 |

JCWBQKAKAUZMBV-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=NC2=CC=CC=C2C(=C1)N.Cl |

规范 SMILES |

COC(=O)C1=NC2=CC=CC=C2C(=C1)N.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1469769.png)

![N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1469773.png)

![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B1469774.png)

![5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1469781.png)

![2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B1469786.png)

![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1469788.png)